Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate
Description
Methyl 5-Fluoro-2-(4-Methylpiperazino)benzoate (CAS: 1256633-14-3) is a synthetic benzoate ester with the molecular formula C₁₃H₁₇FN₂O₂ and a molecular weight of 252.28 g/mol . Its structure features a fluorine substituent at the 5-position of the benzene ring and a 4-methylpiperazino group at the 2-position. Limited safety data suggest it belongs to the organic fluorine compound category, but acute toxicity, dermal irritation, and environmental impact metrics remain unspecified .
Properties
IUPAC Name |
methyl 5-fluoro-2-(4-methylpiperazin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-15-5-7-16(8-6-15)12-4-3-10(14)9-11(12)13(17)18-2/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEHFNAMXOTYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate typically involves the reaction of 5-fluoro-2-nitrobenzoic acid with 4-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid (H2SO4) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring proper safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Key Observations :
- The fluoro and 4-methylpiperazino groups in the target compound increase its molecular weight and complexity compared to simpler benzoates.
- Unlike methyl 2-nitrobenzoate, which carries mutagenic risks, the safety profile of the target compound remains uncharacterized, highlighting a critical data gap .
Biological Activity
Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
This compound is synthesized through a multi-step process involving the reaction of 5-fluoro-2-nitrobenzoic acid with 4-methylpiperazine. The synthesis typically employs dimethylformamide (DMF) as a solvent and potassium carbonate (K2CO3) as a base. The esterification step is conducted using methanol and sulfuric acid as a catalyst, leading to the formation of the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and catalytic activity. Additionally, it may act as an agonist or antagonist at various receptors, modulating downstream signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, derivatives containing piperazine and fluorine moieties have shown promising results against lung carcinoma cells (A-549), demonstrating selective toxicity towards cancerous cells while sparing normal cells .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in various biochemical pathways. For example, it has been noted to affect metabolic pathways critical for cancer cell proliferation. The inhibition of such enzymes can lead to reduced cell viability in cancer models .
Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxicity of this compound on A-549 lung carcinoma cells, researchers found that the compound exhibited significant growth inhibition at low concentrations. This selectivity suggests that the compound could serve as a lead structure for developing new anticancer agents .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of how this compound interacts with target enzymes. The study revealed that the compound effectively binds to the active sites of certain enzymes, resulting in decreased enzymatic activity and subsequent effects on cellular metabolism.
Comparative Analysis of Biological Activities
To better understand the biological activities associated with this compound, a comparative analysis with related compounds was conducted:
| Compound Name | Anticancer Activity | Enzyme Inhibition | Selectivity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Benzoxazole Derivative | Moderate | High | Moderate |
| Piperazine-Based Compound | Low | High | Low |
This table illustrates that while this compound shows high anticancer activity and selectivity, other compounds may exhibit varying degrees of enzyme inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
